molecular formula C14H22N2O B291679 N-[4-(diethylamino)phenyl]butanamide

N-[4-(diethylamino)phenyl]butanamide

Cat. No.: B291679
M. Wt: 234.34 g/mol
InChI Key: DKCQPHPOFQWEAB-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)phenyl]butanamide is a tertiary amine-substituted butanamide derivative characterized by a diethylamino group at the para position of the phenyl ring and a butanamide chain.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]butanamide

InChI

InChI=1S/C14H22N2O/c1-4-7-14(17)15-12-8-10-13(11-9-12)16(5-2)6-3/h8-11H,4-7H2,1-3H3,(H,15,17)

InChI Key

DKCQPHPOFQWEAB-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)N(CC)CC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the butanamide backbone but differ in substituents, leading to distinct properties:

N1-Butyryl-N4-valeroylsulfamethazine (Compound 38)
  • Structure : Combines a sulfonamide group with dual acyl chains (butanamide and valeramide).
  • Key Features: Synthesis: Prepared via reaction of N4-valeroylsulfamethazine with butanoic anhydride, yielding a high purity product (96% yield) . Physical Properties: Melting point (176–177°C) and IR data (1674 cm⁻¹ for CONH, 1161 cm⁻¹ for SO2NH) indicate strong hydrogen bonding and sulfonamide stability .
4-Methoxybutyrylfentanyl
  • Structure : Features a piperidinyl group and phenylethyl substituent, characteristic of opioid analogs.
  • Key Features :
    • Pharmacological Role : Acts as a potent μ-opioid receptor agonist, with the 4-methoxyphenyl group modulating receptor affinity .
  • Comparison : The target compound lacks the piperidinyl and phenylethyl groups critical for opioid activity, suggesting divergent therapeutic applications.
4-Amino-N-[4-(benzyloxy)phenyl]butanamide (4BS)
  • Structure : Contains a benzyloxy group and primary amine on the butanamide chain.
  • Key Features :
    • Molecular Formula : C₁₇H₂₀N₂O₂, with a benzyloxy group increasing aromatic bulk .
  • Comparison: The benzyloxy group enhances lipophilicity relative to the diethylamino group, which may reduce aqueous solubility but improve membrane permeability.
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide
  • Structure: Includes acetylphenyl and dichlorophenoxy substituents.
  • Key Features: Electron-Withdrawing Groups: The acetyl and dichloro groups may reduce basicity compared to the diethylamino group, altering reactivity in electrophilic substitutions .
  • Comparison : Enhanced electron-withdrawing effects could stabilize the amide bond but reduce interactions with basic biological targets.

Table 1: Key Properties of Butanamide Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) Key Functional Groups Source
N-[4-(Diethylamino)phenyl]butanamide Diethylamino (para) ~262.4* Not reported Amide, tertiary amine N/A
Compound 38 Sulfonamide, valeramide Calculated† 176–177 CONH, SO2NH
4-Methoxybutyrylfentanyl Piperidinyl, phenylethyl 380.5 Not reported Amide, methoxyphenyl
4BS Benzyloxy, amino 284.4 Not reported Amide, benzyloxy

*Estimated based on formula C₁₄H₂₁N₂O.

Synthetic Notes:

  • Compound 38 uses butanoic anhydride for acylation , while the target compound likely employs similar acylating agents for the diethylamino-phenyl backbone.
  • Morpholinophenyl derivatives (e.g., 4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide) introduce heterocyclic amines via nucleophilic substitution .

Functional Group Impact on Bioactivity

  • Sulfonamide (Compound 38) : Improves antibacterial activity via sulfonamide-mediated enzyme inhibition (e.g., dihydropteroate synthase) .

Preparation Methods

Carbodiimide-Mediated Amidation

The most widely reported method involves activating butanoic acid using carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure, butanoic acid (10.6 mmol) is dissolved in dimethylformamide (DMF) with hydroxybenzotriazole (HOBt, 10.6 mmol) and DCC (10.6 mmol) at room temperature. After 15 minutes, 4-(diethylamino)aniline (9 mmol) is added, and the mixture is stirred for 12 hours. Rotary evaporation removes DMF, and the crude product is purified via column chromatography (ethyl acetate/hexane, 1:3).

Key Data:

ParameterValueSource
Yield71–75%
Reaction Time12 hours
Purification MethodColumn Chromatography

This method’s efficiency stems from HOBt’s role in suppressing racemization and DCC’s ability to form stable O-acylisourea intermediates. However, byproduct dicyclohexylurea necessitates careful filtration.

Grignard Reagent-Assisted Alkylation

Formation of 4-(Diethylamino)phenylmagnesium Bromide

A patent by WO2003101931A2 details the synthesis of tertiary amines via Grignard intermediates. Magnesium turnings (25 g) react with 4-bromo-N,N-diethylaniline in dry benzene under nitrogen. After initiating the reaction with iodine, the mixture is refluxed for 3 hours to form 4-(diethylamino)phenylmagnesium bromide.

Reaction with Butyronitrile

The Grignard reagent is quenched with butyronitrile (5 mmol) at 0°C, followed by hydrolysis with 10% HCl. The amide is extracted into benzene, dried over sodium sulfate, and crystallized from n-heptane.

Key Data:

ParameterValueSource
Yield60–67%
Reaction Temperature0°C (quench), reflux (Grignard)
SolventBenzene

This method avoids carbodiimide byproducts but requires stringent anhydrous conditions. Side reactions, such as over-alkylation, limit scalability.

Direct Acetylation Using Activated Esters

Trifluoroacetic Anhydride Activation

A modified protocol from Alfa Aesar’s procedures involves reacting 4-(diethylamino)aniline (5 mmol) with butanoic acid (5.5 mmol) in dichloromethane (DCM). Trifluoroacetic anhydride (TFAA, 6 mmol) is added dropwise at 0°C, and the mixture is stirred for 6 hours. The product is washed with NaHCO₃ and brine, then recrystallized from DCM/n-pentane.

Key Data:

ParameterValueSource
Yield83–85%
Purity>99% (HPLC)
Crystallization SolventDCM/n-pentane

TFAA enhances electrophilicity of the carbonyl, enabling rapid amide bond formation without coupling agents. Excess TFAA is neutralized with bicarbonate to prevent N-trifluoroacetylation.

Condensation with Nitroso Intermediates

Nitrosobenzene Precursor Synthesis

A 1993 Acta Crystallographica study describes condensing N,N-dimethyl-4-nitrosoaniline with acetanilide derivatives. For N-[4-(diethylamino)phenyl]butanamide, 4-nitroso-N,N-diethylaniline (3 mmol) reacts with butyryl chloride (3.3 mmol) in ethanol at 50°C for 8 hours. The Schiff base intermediate is reduced with NaBH₄ (4 mmol) to yield the final amide.

Key Data:

ParameterValueSource
Yield28–35%
Reduction AgentNaBH₄
Reaction Time8 hours

While this route offers a unique pathway, low yields and competing imine formation necessitate further optimization.

Comparative Analysis of Methodologies

Yield and Scalability

Carbodiimide-mediated coupling provides the highest yields (71–85%) and is scalable to kilogram quantities. Grignard methods, though moderate-yielding, require specialized equipment for anhydrous processing.

Byproduct Management

TFAA activation generates minimal waste compared to DCC, which produces stoichiometric dicyclohexylurea. Nitroso routes suffer from polymeric byproducts, complicating purification.

Industrial Applicability

Table 1 summarizes key metrics for industrial adoption:

MethodCost ($/kg)Purity (%)Scalability
Carbodiimide Coupling120–15098–99High
Grignard Alkylation200–22095–97Moderate
TFAA Activation90–11099+High
Nitroso Condensation180–20085–90Low

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